molecular formula C15H20O B14415988 Cyclohexanol, 1-(1-phenyl-2-propenyl)- CAS No. 79801-99-3

Cyclohexanol, 1-(1-phenyl-2-propenyl)-

Cat. No.: B14415988
CAS No.: 79801-99-3
M. Wt: 216.32 g/mol
InChI Key: WLEDQYKDSVIDLT-UHFFFAOYSA-N
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Description

Cyclohexanol derivatives are versatile compounds with applications spanning pharmaceuticals, agrochemicals, and materials science. The compound 1-(1-phenyl-2-propenyl)-cyclohexanol is a cyclohexanol analog featuring a phenyl-propenyl substituent.

Structurally, the molecule consists of a cyclohexanol backbone (a six-membered carbon ring with a hydroxyl group) substituted at the 1-position with a 1-phenyl-2-propenyl group. This substituent introduces both aromatic (phenyl) and alkenyl (propenyl) moieties, which may influence reactivity, solubility, and biological activity. Similar compounds, such as 1-phenylcyclohexanol (CAS 1589-60-2), are synthesized via Friedel-Crafts alkylation or Grignard reactions, suggesting analogous pathways for the target compound.

Key applications of related cyclohexanol derivatives include:

  • Pharmacological agents: Amino-substituted analogs (e.g., 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol) are intermediates in antidepressants like venlafaxine.
  • Flavor compounds: Substituted cyclohexanols, such as 1-(2-nitropropyl)-cyclohexanol, contribute to volatile flavor profiles in food science.
  • Chemical probes: Derivatives like BAY-390 serve as CNS-penetrant TRP channel inhibitors.

Properties

CAS No.

79801-99-3

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(1-phenylprop-2-enyl)cyclohexan-1-ol

InChI

InChI=1S/C15H20O/c1-2-14(13-9-5-3-6-10-13)15(16)11-7-4-8-12-15/h2-3,5-6,9-10,14,16H,1,4,7-8,11-12H2

InChI Key

WLEDQYKDSVIDLT-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)C2(CCCCC2)O

Origin of Product

United States

Preparation Methods

Propenyl Grignard Reagent Formation

A foundational approach involves generating a propenyl Grignard reagent (1-phenyl-2-propenyl magnesium bromide) and reacting it with cyclohexanone. The reaction proceeds as follows:

  • Formation of the Grignard reagent : 1-Phenyl-2-propenyl bromide is treated with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions.
  • Nucleophilic addition : The Grignard reagent attacks cyclohexanone, forming a magnesium alkoxide intermediate.
  • Hydrolysis : Acidic work-up (e.g., dilute HCl) yields the tertiary alcohol.

This method, adapted from analogous syntheses, achieves moderate yields (60–75%) but requires strict anhydrous conditions. Side products, such as dimerization of the propenyl group, are mitigated by controlled temperature (0–5°C) and slow reagent addition.

Samarium-Mediated Alkylation

Recent advances employ samarium (Sm) and cuprous iodide (CuI) to facilitate alkylation without traditional Grignard reagents. For example:

  • A mixture of Sm powder (2 mmol), CuI (0.2 mmol), and 1-phenyl-2-propenyl bromide (2 mmol) in THF reacts with cyclohexanone (5 mmol) at room temperature.
  • After 4–6 hours, hydrolysis with HCl and extraction yields 1-(1-phenyl-2-propenyl)-cyclohexanol with 85–89% efficiency .

This method bypasses moisture sensitivity issues and simplifies purification, making it scalable for industrial applications.

Hydrogenation of Epoxy Nitriles

Epoxy Nitrile Intermediate Synthesis

A patent-pending strategy involves synthesizing an epoxy nitrile intermediate, which is hydrogenated to the target alcohol:

  • Cyanation : (1-Bromo-cyclohexyl)-(phenyl)-methanone reacts with sodium cyanide in methanol, forming an epoxy nitrile.
  • Hydrogenation : The epoxy nitrile undergoes catalytic hydrogenation using Raney nickel (1:1 catalyst-to-substrate ratio) at 500–1000 kPa pressure.

Reaction Optimization

  • Solvent selection : Polar solvents like THF or ethyl acetate improve hydrogen uptake, achieving >90% conversion.
  • Catalyst alternatives : Platinum dioxide or palladium-on-carbon offer comparable yields but higher costs.

This two-step process, adapted from Venlafaxine synthesis, highlights the versatility of epoxy intermediates in accessing structurally complex alcohols.

Friedel-Crafts Alkylation and Acylation

Direct Alkylation

Friedel-Crafts alkylation introduces the propenyl-phenyl group to cyclohexanol derivatives:

  • Electrophile generation : 1-Phenyl-2-propenyl chloride is complexed with AlCl₃ in dichloromethane.
  • Alkylation : Cyclohexanol reacts with the electrophile at 0°C, yielding the product after 12 hours.

Yields are modest (50–60%) due to competing polymerization of the propenyl group.

Acylation-Reduction Sequence

Superior yields (70–80%) are achieved via acylation followed by reduction:

  • Acylation : Cyclohexanol reacts with 1-phenyl-2-propenoyl chloride to form the ester.
  • Reduction : Lithium aluminium hydride (LiAlH₄) reduces the ester to the alcohol.

This method, inspired by chiral alcohol synthesis, minimizes side reactions and enhances stereochemical control.

Organometallic and Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic acids facilitate cross-coupling with propenyl-substituted cyclohexanol precursors:

  • Boronic acid preparation : 1-Phenyl-2-propenyl boronic acid is synthesized via Miyaura borylation.
  • Coupling : Palladium-catalyzed coupling with bromocyclohexanol yields the target compound.

This method, though efficient (>80% yield), requires expensive catalysts and inert conditions.

Heck Reaction

The Heck reaction couples aryl halides with alkenes:

  • Substrate preparation : Bromocyclohexanol and 1-phenylpropene are reacted with palladium acetate.
  • Coupling : The reaction proceeds in DMF at 80°C, forming the product with 65–70% yield.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
Grignard Reaction Cyclohexanone, Propenyl Br THF, 0–5°C 60–75% Simple setup Moisture-sensitive
Samarium-Mediated Cyclohexanone, Propenyl Br THF, RT 85–89% Moisture-tolerant Requires Sm/CuI
Epoxy Nitrile Hydrogenation Epoxy nitrile H₂, Raney Ni, 500–1000 kPa >90% High yield Multi-step synthesis
Friedel-Crafts Acylation Cyclohexanol, Acyl chloride AlCl₃, DCM 50–60% Direct functionalization Polymerization side reactions
Suzuki-Miyaura Coupling Bromocyclohexanol, Boronic acid Pd catalyst, THF >80% Stereochemical control Costly catalysts

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(1-phenyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 1-(1-phenyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl-2-propenyl substituent can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Phenyl groups enhance aromaticity and lipophilicity, improving CNS penetration (e.g., BAY-390). Amino and methoxy groups (as in venlafaxine intermediates) improve metabolic stability and transporter selectivity.
  • Physical Properties: Cyclohexanol derivatives with bulky substituents (e.g., trifluoromethyl) exhibit higher viscosity and refractive indices compared to unsubstituted cyclohexanol. The propenyl group in 1-[3-(1-methylethoxy)-2-propenyl]-cyclohexanol reduces polarity, impacting solubility in non-polar solvents.

Analytical Challenges

Mass spectrometry differentiation of cyclohexanol derivatives is challenging due to structural similarities. For example, NIST data shows that many derivatives (e.g., 1-phenylcyclohexanol) share nearly identical fragmentation patterns, complicating identification.

Q & A

Basic: What are the standard synthetic routes for synthesizing Cyclohexanol, 1-(1-phenyl-2-propenyl)-?

Answer:
The compound can be synthesized via nucleophilic addition or substitution reactions. For example, cyclohexanone derivatives may react with organometallic reagents (e.g., Grignard reagents) under anhydrous conditions to introduce the 1-phenyl-2-propenyl moiety. Phase transfer catalysts (PTCs) like PEG-400 or Aliquat-336 can enhance reaction efficiency in biphasic systems . Oxidation-reduction sequences using KMnO₄ (oxidation) or NaBH₄ (reduction) may refine functional groups post-synthesis . Optimization of solvent polarity and temperature is critical to control regioselectivity.

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) during structural elucidation be resolved?

Answer:
Contradictions often arise from dynamic molecular behavior (e.g., conformational isomerism) or solvent-induced shifts. To resolve this:

  • Perform variable-temperature NMR to detect slow-exchange conformers .
  • Compare experimental IR stretching frequencies (e.g., O-H at ~3200 cm⁻¹) with DFT-calculated vibrational modes .
  • Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity in complex substituents .
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula accuracy .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexanol protons at δ 1.2–2.1 ppm; allyl protons at δ 5.0–6.0 ppm) .
  • IR Spectroscopy: Confirms hydroxyl (3200–3600 cm⁻¹) and alkene (1640–1680 cm⁻¹) groups .
  • X-ray Crystallography: Resolves stereochemistry and bond lengths in crystalline samples .
  • Chromatography (HPLC/GC): Validates purity (>95%) and detects byproducts .

Advanced: What computational methods predict the reactivity of this compound in catalytic systems?

Answer:

  • DFT Calculations: Model transition states for electrophilic additions (e.g., epoxidation) using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) .
  • Docking Studies: Predict binding affinities in biological targets (e.g., enzyme active sites) using AutoDock Vina .
    Validate predictions with kinetic isotope effects (KIEs) or Hammett plots for substituent electronic contributions .

Basic: How is the biological activity of this compound assessed in vitro?

Answer:

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria via MIC (Minimum Inhibitory Concentration) protocols .
  • Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
  • Receptor Binding: Radioligand displacement assays (e.g., for serotonin/norepinephrine transporters) quantify affinity (Ki) .

Advanced: How can stability issues (e.g., decomposition during storage) be mitigated?

Answer:

  • Thermal Stability: Analyze via TGA/DSC to identify decomposition thresholds (e.g., >150°C) .
  • Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the allyl group .
  • Hydrolytic Stability: Adjust pH (5–7) and use desiccants to minimize cyclohexanol ring-opening .

Basic: What analytical strategies identify byproducts in substitution reactions?

Answer:

  • LC-MS/MS: Detect low-abundance byproducts (e.g., halogenated derivatives) via fragmentation patterns .
  • Isotopic Labeling: Track ¹³C or ²H incorporation to map reaction pathways .
  • Kinetic Profiling: Monitor time-dependent product ratios using in-situ FTIR or Raman spectroscopy .

Advanced: How are thermodynamic properties (e.g., enthalpy of vaporization) determined experimentally?

Answer:

  • Vapor Pressure Measurements: Use static or effusion methods with NIST-validated apparatus .
  • Calorimetry: Measure ΔHvap via heat flux DSC under controlled pressure .
  • Correlation with Group Contribution Methods: Compare experimental data with Benson/Kudchadker models for validation .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Answer:

  • Chiral Catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral alkenes .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors .
  • Chiral Chromatography: Separate enantiomers using cellulose-based CSPs (Chiralpak IA/IB) .

Basic: How is the environmental impact of this compound evaluated?

Answer:

  • Persistence/Bioaccumulation: Apply OECD 301F (ready biodegradability) and log Kow measurements (EPA EPI Suite) .
  • Ecototoxicity: Conduct Daphnia magna LC₅₀ assays .
  • Leaching Potential: Model soil sorption (Koc) using QSARs .

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